1H-Indole-1-acetic acid, 2,3-dimethyl-
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Research
Indole derivatives are of paramount importance in medicinal chemistry and drug discovery. ijpsr.com Their diverse biological activities have led to their development as therapeutic agents for a range of conditions. nih.govnih.gov Notable examples of indole-based drugs include the anti-inflammatory agent indomethacin, the anticancer drugs vincristine (B1662923) and vinblastine, and the antihypertensive compound reserpine. wikipedia.orgnih.gov The indole scaffold is also a key structural element in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological systems. wikipedia.orgnih.gov The versatility of the indole ring allows for extensive chemical modification, enabling the synthesis of a vast library of compounds with tailored properties and biological functions. nih.gov Researchers continue to explore indole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.gov
Structural Classification and Nomenclature of Indole Compounds
Indole is an aromatic heterocyclic organic compound with the chemical formula C₈H₇N. wikipedia.org Its structure is a fusion of a six-membered benzene (B151609) ring and a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.org The numbering of the indole ring system starts from the nitrogen atom as position 1, proceeding around the pyrrole ring to position 3, and then through the benzene ring from position 4 to 7.
The systematic IUPAC name for the compound of focus is 1H-Indole-1-acetic acid, 2,3-dimethyl-. This name provides a clear description of its structure:
1H-Indole : Indicates the basic indole ring structure.
-1-acetic acid : Specifies that an acetic acid group (-CH₂COOH) is attached to the nitrogen atom at position 1 of the indole ring.
2,3-dimethyl- : Denotes the presence of two methyl groups (-CH₃) as substituents, one at position 2 and the other at position 3 of the indole ring.
Derivatives of indole can be broadly classified based on the nature and position of their substituents. For instance, indolines are derivatives where the 2-3 double bond of the pyrrole ring is saturated. wikipedia.org
Unique Aspects of the 1H-Indole-1-acetic Acid Scaffold
The 1H-Indole-1-acetic acid scaffold is a significant structural motif. Indole-3-acetic acid (IAA), a constitutional isomer of this scaffold, is the most common and naturally occurring plant hormone of the auxin class, playing a crucial role in plant growth and development. wikipedia.org The acetic acid group attached to the indole nitrogen introduces a carboxylic acid functionality, which can participate in various chemical reactions and biological interactions, such as hydrogen bonding and salt formation. The specific placement of the acetic acid group at the N-1 position, as in 1H-Indole-1-acetic acid, differentiates it from the more common 3-substituted indoleacetic acids and can lead to distinct chemical and biological properties.
Research Context of 2,3-Dimethyl Substitution on the Indole Ring
The presence of methyl groups at the 2 and 3 positions of the indole ring in 1H-Indole-1-acetic acid, 2,3-dimethyl- has a notable impact on the molecule's properties. In general, substitution at the C2 and C3 positions of the indole ring is a common strategy in the design of new bioactive molecules. acs.org The introduction of methyl groups can influence the electronic properties, lipophilicity, and steric profile of the parent indole scaffold. This, in turn, can affect the compound's reactivity and its interactions with biological targets. Research has shown that substitution patterns on the indole ring are critical for determining the biological activity of the resulting derivatives. nih.gov For instance, the synthesis of various 3-substituted indole derivatives is a significant area of focus in organic chemistry, with applications in the development of new therapeutic agents. rsc.org The 2,3-dimethyl substitution pattern creates a specific steric and electronic environment that can be explored for its potential in various research applications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 50691-03-7 |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry | Data not available |
| Infrared (IR) | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-9(2)13(7-12(14)15)11-6-4-3-5-10(8)11/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBKGDTIZBEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612758 | |
| Record name | (2,3-Dimethyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61921-96-8 | |
| Record name | (2,3-Dimethyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 1 Acetic Acid, 2,3 Dimethyl
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 1H-Indole-1-acetic acid, 2,3-dimethyl- reveals two primary disconnections. The most logical initial disconnection is the bond between the indole (B1671886) nitrogen (N-1) and the acetic acid moiety. This leads to the precursor 2,3-dimethylindole (B146702) and a suitable two-carbon electrophile, such as an α-haloacetic acid or its ester.
A further disconnection of the 2,3-dimethylindole core itself suggests its formation from a phenylhydrazone precursor via a wikipedia.orgwikipedia.org-sigmatropic rearrangement, characteristic of the Fischer indole synthesis. This retrosynthetic step identifies phenylhydrazine (B124118) and 2-butanone (B6335102) as the starting materials. This two-step retrosynthetic pathway forms the basis for the most common synthetic approaches to the target molecule.
Conventional Approaches to Indole Core Synthesis
The formation of the 2,3-dimethylindole core is a critical step in the synthesis of the target compound. Two classical methods, the Fischer and Reissert indole syntheses, have been adapted for this purpose.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis is a widely employed and versatile method for constructing the indole nucleus. alfa-chemistry.comtcichemicals.comthermofisher.comwikipedia.orgchem-station.com It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. alfa-chemistry.comtcichemicals.comthermofisher.comwikipedia.orgchem-station.com For the synthesis of 2,3-dimethylindole, phenylhydrazine is reacted with 2-butanone. researchgate.net
The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgresearchgate.net Polyphosphoric acid has also been shown to be an effective catalyst for this transformation. google.com One study reported a 90% yield of 2,3-dimethylindole using boron trifluoride etherate as the catalyst in ethanol (B145695). researchgate.net
| Catalyst | Solvent | Yield (%) | Reference |
| Boron trifluoride etherate | Ethanol | 90 | researchgate.net |
| Polyphosphoric acid | - | Good | google.com |
| Antimony phosphate | Methanol | - | researchgate.net |
Reissert Indole Synthesis and Modifications
The Reissert indole synthesis provides an alternative route to the indole core, typically starting from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgchemicalbook.com The classical Reissert reaction involves the condensation of these starting materials in the presence of a base, such as sodium ethoxide, to form an o-nitrophenylpyruvic acid ester. wikipedia.org This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgresearchgate.net
To adapt this method for the synthesis of 2,3-dimethylindole, a modified starting material would be required. One potential modification would involve starting with 1-(2-nitrophenyl)propan-2-one. Condensation with diethyl oxalate followed by reduction and cyclization could theoretically lead to the desired 2,3-dimethylindole core, although this specific adaptation is not widely documented.
Strategies for N-1 Functionalization with Acetic Acid Moiety
Once the 2,3-dimethylindole core is synthesized, the next crucial step is the introduction of the acetic acid group at the N-1 position. This is typically achieved through an N-alkylation reaction. Classical conditions for this transformation involve the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The resulting indolide anion is then treated with an electrophilic reagent containing the acetic acid moiety, such as ethyl bromoacetate (B1195939) or chloroacetic acid. rsc.org Subsequent hydrolysis of the ester, if used, yields the final 1H-Indole-1-acetic acid, 2,3-dimethyl-.
Careful control of reaction conditions is necessary to favor N-alkylation over potential C-3 alkylation. rsc.org Studies have shown that factors such as the solvent system and reaction temperature can influence the regioselectivity of the alkylation. rsc.org
Regioselective Dimethylation at C-2 and C-3 Positions
The regioselective placement of the two methyl groups at the C-2 and C-3 positions is inherently achieved in the Fischer indole synthesis by using 2-butanone as the ketone component. researchgate.net The structure of the ketone directly dictates the substitution pattern of the resulting indole.
However, modern synthetic methodologies offer alternative approaches for the direct methylation of the indole ring. Palladium-catalyzed C-H methylation of free (N-H) indoles has been reported, offering a direct route to C2-methylated indoles. rsc.org Furthermore, iridium-catalyzed C2-selective methylation using a directing group has also been developed. nih.gov While these methods are powerful for selective monofunctionalization, achieving the specific 2,3-dimethyl substitution pattern on an unsubstituted indole would require a multi-step process or a highly specific catalytic system. Acid-catalyzed alkylation of 3-alkylindoles with unactivated alkenes has also been demonstrated as a method for C2-alkylation. frontiersin.orgnih.govresearchgate.net
Development of Novel Catalytic Systems for Synthesis
Recent advances in catalysis offer promising new avenues for the synthesis of substituted indoles, including 1H-Indole-1-acetic acid, 2,3-dimethyl-. Transition metal-catalyzed reactions, such as those employing palladium, rhodium, and iridium, have enabled direct C-H functionalization of the indole nucleus. nih.govbohrium.com These methods can potentially streamline synthetic routes by avoiding the need for pre-functionalized starting materials.
Reaction Mechanism Elucidation and Kinetic Studies
The synthesis of 1H-Indole-1-acetic acid, 2,3-dimethyl- is a multi-step process, primarily involving the formation of a 2,3-dimethylindole core followed by N-alkylation to introduce the acetic acid moiety. The most common and historically significant method for constructing the indole nucleus is the Fischer indole synthesis.
The reaction commences with the acid-catalyzed condensation of phenylhydrazine with an unsymmetrical ketone, in this case, butanone (methyl ethyl ketone), to form a phenylhydrazone. This intermediate then undergoes tautomerization to the more reactive enamine form. The crucial step of the Fischer indole synthesis is a-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond and the breaking of the weak nitrogen-nitrogen bond. Subsequent cyclization and the elimination of an ammonia molecule result in the aromatic 2,3-dimethylindole ring. The regioselectivity of the initial cyclization with an unsymmetrical ketone like butanone is influenced by factors such as the acidity of the medium and steric effects, which can determine the final substitution pattern of the indole.
Following the formation of the 2,3-dimethylindole, the acetic acid group is introduced at the N1 position through an N-alkylation reaction. This is typically achieved by reacting the indole with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base. The base deprotonates the indole at the nitrogen atom, forming an indolide anion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate. The final step involves the hydrolysis of the resulting ester to yield 1H-Indole-1-acetic acid, 2,3-dimethyl-.
Kinetic studies on the Fischer indole synthesis have shown that the reaction is sensitive to temperature, acid strength, and reaction time. The rate of the reaction is generally increased at higher temperatures and with stronger acid catalysts. However, excessively harsh conditions can lead to undesired side reactions and decomposition. The N-alkylation step is also temperature-dependent, with higher temperatures often favoring the desired N-alkylation over potential C-alkylation at the C3 position. The choice of base and solvent also plays a critical role in the kinetics of the N-alkylation, affecting the rate of deprotonation of the indole and the subsequent nucleophilic attack.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is paramount for maximizing the yield and purity of 1H-Indole-1-acetic acid, 2,3-dimethyl-. Research into the Fischer indole synthesis and subsequent N-alkylation has explored various parameters to achieve these goals.
For the initial Fischer indole synthesis of 2,3-dimethylindole, the choice of acid catalyst and solvent is critical. A study utilizing boron trifluoride etherate as a catalyst in ethanol for the reaction of butanone and phenylhydrazine reported a high yield of 90%. Another preparation using phenylhydrazine hydrochloride in glacial acetic acid yielded 70% of the desired 2,3-dimethylindole. Microwave-assisted synthesis has also been shown to significantly accelerate the Fischer indole reaction.
The subsequent N-alkylation step requires careful selection of the base, alkylating agent, solvent, and temperature to ensure high selectivity for the N-substituted product over the C3-substituted isomer. Classical conditions often employ sodium hydride as the base in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
A one-pot, three-component approach combining the Fischer indolization and N-alkylation has been developed to streamline the synthesis of 1,2,3-trisubstituted indoles. The optimization of this one-pot procedure for a similar compound, 1-benzyl-2,3-dimethylindole, provides valuable insights. The data in the following table, adapted from a study on this one-pot synthesis, illustrates the effect of various parameters on the reaction outcome.
Table 1: Optimization of a One-Pot Fischer Indolization and N-Alkylation Reaction
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | N:C Alkylation Ratio |
|---|---|---|---|---|---|
| 1 | THF | 150 | 15 | - | - |
| 2 | Dioxane | 150 | 15 | - | - |
| 3 | DME | 150 | 15 | - | - |
| 4 | THF/DMF (1:1) | 25 | 60 | 65 | 4.3:1 |
| 5 | THF/DMF (1:1) | 50 | 60 | 72 | 8.5:1 |
| 6 | THF/DMF (1:1) | 65 | 60 | 81 | 19:1 |
| 7 | THF/DMF (1:1) | 80 | 60 | 91 | >20:1 |
| 8 | THF/DMF (1:1) | 80 | 15 | 90 | >20:1 |
This table is illustrative of the optimization process for a similar 1,2,3-trisubstituted indole and highlights the importance of temperature and solvent composition in achieving high yield and selectivity.
The data clearly indicates that increasing the reaction temperature significantly improves the regioselectivity towards N-alkylation. At 80 °C, exclusive N-alkylation was observed with a high isolated yield.
Further studies on the optimization of the Fischer indole synthesis under continuous flow conditions have also been conducted. The effects of temperature, solvent composition, and residence time were investigated to achieve high conversion rates and yields.
Table 2: Optimization of Fischer Indole Synthesis in Continuous Flow
| Entry | Solvent (DMSO:H₂O:AcOH) | Temperature (°C) | Residence Time (min) | Conversion Rate (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2:1:1 | 100 | 20 | 95.2 | 89.3 |
| 2 | 2:1:1 | 110 | 20 | 99.1 | 93.4 |
| 3 | 2:1:1 | 120 | 20 | 99.5 | 91.2 |
| 4 | 2:1:1 | 110 | 10 | 92.3 | 85.7 |
| 5 | 2:1:1 | 110 | 30 | 99.3 | 92.8 |
This table demonstrates the optimization of the core indole synthesis, showing that high yields can be achieved rapidly under optimized flow conditions.
For the N-alkylation step specifically, the choice of solvent can dramatically influence the outcome. A solvent screen for the N-alkylation of indole with an aldimine showed that while THF favored N-alkylation, other solvents led to the C3-alkylation product being the major isomer.
Table 3: Solvent Effects on Indole N-Alkylation
| Entry | Solvent | Yield of N-alkylation product (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 1 | THF | 55 | 88:12 |
| 2 | Toluene | 10 | 50:50 |
| 3 | CH₂Cl₂ | 15 | 50:50 |
| 4 | Et₂O | 20 | 60:40 |
| 5 | MTBE | 25 | 65:35 |
This table highlights the critical role of the solvent in directing the selectivity of the alkylation reaction.
Advanced Spectroscopic and Analytical Characterization of 1h Indole 1 Acetic Acid, 2,3 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Analysis of 1H-Indole-1-acetic acid, 2,3-dimethyl- would involve a suite of one-dimensional and two-dimensional NMR experiments to assign all proton and carbon signals unequivocally.
1H NMR Analysis of Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For 1H-Indole-1-acetic acid, 2,3-dimethyl-, the spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetic acid group, and the two methyl groups.
The aromatic region (typically δ 7.0-7.6 ppm) would display signals corresponding to the four protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7). Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on their position and relationship to one another. The methylene protons of the N-acetic acid group (-N-CH₂-COOH) are expected to appear as a singlet, as they have no adjacent protons to couple with. The two methyl groups at the C-2 and C-3 positions would also likely appear as singlets in the upfield region of the spectrum. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Spectral Data for 1H-Indole-1-acetic acid, 2,3-dimethyl- (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.5-7.6 | Doublet | 1H | Aromatic H (H-4 or H-7) |
| ~7.1-7.3 | Multiplet | 2H | Aromatic H (H-5, H-6) |
| ~7.0-7.1 | Doublet | 1H | Aromatic H (H-4 or H-7) |
| ~4.9-5.1 | Singlet | 2H | -N-CH₂- |
| ~2.3-2.4 | Singlet | 3H | C2-CH₃ |
| ~2.2-2.3 | Singlet | 3H | C3-CH₃ |
Note: These are predicted values based on chemical shift principles and data from analogous structures. Actual experimental values may vary.
13C NMR Analysis of Carbon Frameworks
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for 1H-Indole-1-acetic acid, 2,3-dimethyl- would be expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the structure (eight for the indole ring and two for the N-acetic acid side chain).
The carbonyl carbon (-COOH) of the acetic acid group would be found significantly downfield (δ 170-180 ppm). The aromatic carbons of the indole ring would resonate in the δ 110-140 ppm range. The methylene carbon (-N-CH₂-) would appear further upfield, and the two methyl carbons would be the most upfield signals. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Table 2: Predicted ¹³C NMR Spectral Data for 1H-Indole-1-acetic acid, 2,3-dimethyl- (in CDCl₃)
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| ~173 | Quaternary | -COOH |
| ~136 | Quaternary | C-7a |
| ~132 | Quaternary | C-2 |
| ~129 | Quaternary | C-3a |
| ~122 | CH | C-5 or C-6 |
| ~120 | CH | C-5 or C-6 |
| ~119 | CH | C-4 |
| ~110 | Quaternary | C-3 |
| ~109 | CH | C-7 |
| ~48 | CH₂ | -N-CH₂- |
| ~12 | CH₃ | C2-CH₃ |
| ~9 | CH₃ | C3-CH₃ |
Note: These are predicted values based on chemical shift principles and data from analogous structures like 2,3-dimethyl-1H-indole. researchgate.net Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for making unambiguous assignments by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 1H-Indole-1-acetic acid, 2,3-dimethyl-, COSY would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7), helping to definitively assign their positions on the benzene ring. No other cross-peaks would be expected as the methyl and methylene protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would be used to link the proton signals from Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a cross-peak between the methylene proton signal (~5.0 ppm) and the methylene carbon signal (~48 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is vital for identifying the connectivity of quaternary carbons and piecing the molecular structure together. Key expected correlations would include the methylene protons (-N-CH₂) showing cross-peaks to the indole carbons C-2 and C-7a, as well as the carbonyl carbon (-COOH), confirming the attachment of the acetic acid group to the indole nitrogen. The methyl protons would show correlations to their attached carbons (C-2 and C-3) and adjacent carbons, confirming their positions.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a molecule. For 1H-Indole-1-acetic acid, 2,3-dimethyl- (C₁₂H₁₃NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the measured value. A close match (typically within 5 ppm) would confirm the molecular formula.
Expected [M+H]⁺ ion: 204.1019 m/z
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample of 1H-Indole-1-acetic acid, 2,3-dimethyl- and studying its fragmentation.
In a typical LC-MS analysis, the compound would first be separated on a reversed-phase HPLC column. The eluent would then be directed into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments would then be performed on the isolated molecular ion (m/z 204.1). Collision-induced dissociation (CID) would cause the ion to fragment. A characteristic fragmentation pathway for indole acetic acids is the loss of the carboxylic acid group or parts of the side chain. A prominent fragment ion would be expected at m/z 158, corresponding to the loss of the carboxymethyl group (-CH₂COOH) and formation of the stable 2,3-dimethyl-1H-indole cation. This fragmentation pattern would provide strong evidence for the proposed structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of organic molecules, including synthetic polymers and biomolecules. rsc.org In the context of 1H-Indole-1-acetic acid, 2,3-dimethyl-, MALDI-TOF MS would be employed to determine its molecular weight with high accuracy, confirming its elemental composition.
For the analysis, the sample would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), which are commonly used for small molecules. Upon irradiation with a pulsed laser, the matrix absorbs the laser energy and facilitates the desorption and ionization of the analyte, primarily as a singly charged molecular ion [M+H]⁺ or [M+Na]⁺. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio (m/z).
Table 1: Predicted MALDI-TOF MS Data for 1H-Indole-1-acetic acid, 2,3-dimethyl-
| Predicted Ion | Expected m/z |
| [M+H]⁺ | ~204.0952 |
| [M+Na]⁺ | ~226.0771 |
| [M+K]⁺ | ~242.0511 |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
FT-IR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups within a molecule. For 1H-Indole-1-acetic acid, 2,3-dimethyl-, the FT-IR spectrum would be a composite of the vibrations of the 2,3-dimethylindole (B146702) nucleus and the N-substituted acetic acid side chain.
Based on the spectra of related compounds like indole-3-acetic acid and acetic acid, the following characteristic absorption bands can be predicted. researchgate.netresearchgate.netnist.gov The carboxylic acid O-H stretch is expected to appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid group will be a strong, sharp peak around 1700-1750 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the methyl groups would be observed in the 3100-2850 cm⁻¹ region. The C-N stretching of the indole ring and the N-CH₂ linkage will likely appear in the 1350-1000 cm⁻¹ range. The C=C stretching vibrations of the indole ring are expected in the 1600-1450 cm⁻¹ region. Finally, out-of-plane bending vibrations of the aromatic C-H bonds would be present in the 900-650 cm⁻¹ region, which can be indicative of the substitution pattern of the indole ring.
Table 2: Predicted FT-IR Spectral Data for 1H-Indole-1-acetic acid, 2,3-dimethyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3100-3000 | Indole Ring |
| C-H Stretch (Aliphatic) | 3000-2850 | Methyl & Methylene Groups |
| C=O Stretch | 1750-1700 (strong, sharp) | Carboxylic Acid |
| C=C Stretch | 1600-1450 | Indole Ring |
| C-N Stretch | 1350-1000 | Indole Ring / N-CH₂ |
| C-H Out-of-Plane Bending | 900-650 | Indole Ring |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the indole ring are expected to produce strong signals in the Raman spectrum of 1H-Indole-1-acetic acid, 2,3-dimethyl-. The symmetric stretching of the C-C bonds of the methyl groups and the indole ring would also be prominent. The C=O stretch of the carboxylic acid may be weaker in the Raman spectrum compared to the FT-IR spectrum. Theoretical studies on indole-3-acetic acid have provided detailed assignments of its Raman active modes, which can serve as a basis for interpreting the spectrum of its 2,3-dimethyl derivative. nih.gov A Raman spectrum of the related compound 2,3-dimethylindole is also available for comparison. nih.gov
Table 3: Predicted Raman Spectral Data for 1H-Indole-1-acetic acid, 2,3-dimethyl-
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Indole Ring, Methyl, Methylene |
| C=C Stretch (Ring) | 1600-1450 (strong) | Indole Ring |
| C-C Stretch (Methyl) | 1400-1300 | Methyl Groups |
| Ring Breathing Modes | 1000-800 | Indole Ring |
X-ray Diffraction (XRD) for Crystalline Structure Determination
While no specific crystallographic data for 1H-Indole-1-acetic acid, 2,3-dimethyl- has been published, studies on other substituted indole-3-acetic acids have shown that the orientation of the acetic acid side chain relative to the indole ring can vary depending on the substituents and crystal packing forces. researchgate.net It is expected that the carboxylic acid moieties would form hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids. The 2,3-dimethyl substitution on the indole ring would influence the steric interactions and, consequently, the crystal packing.
Table 4: Expected Crystal System and Space Group Information from XRD**
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |
| Z (Molecules per unit cell) | Number of molecules in the unit cell |
| Hydrogen Bonding Network | Details of intermolecular interactions |
This table represents the type of data that would be obtained from an XRD study, not specific predicted values.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For 1H-Indole-1-acetic acid, 2,3-dimethyl-, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for purity assessment.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 column, would be used with a polar mobile phase. A gradient elution with a mixture of an aqueous solvent (often containing a small amount of acid like acetic or formic acid to suppress the ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation. nih.gov Detection could be achieved using a UV detector, as the indole ring has a strong chromophore, with maximum absorbance expected around 220 nm and 280 nm. academicjournals.orgmdpi.com The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. By comparing the peak area of the main compound with any impurity peaks, the purity of the sample can be accurately determined.
Table 5: Typical HPLC Parameters for the Analysis of Indole Acetic Acid Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Acetic or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., starting with a higher percentage of A and increasing B over time) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~220 nm and ~280 nm academicjournals.orgmdpi.com |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC)
Methodologies for the GC analysis of indoleacetic acids typically involve coupling the gas chromatograph to a mass spectrometer (GC-MS), which allows for both separation and structural identification of the analytes. nih.gov For instance, the analysis of IAA in biological samples has been effectively demonstrated using an isotope dilution gas chromatography-mass spectrometry (GC-MS) assay. nih.gov
Derivatization:
A common challenge in the GC analysis of indoleacetic acids is their relatively low volatility and potential for thermal degradation. To address this, derivatization is a crucial step. One established method involves the preparation of alkyl esters, such as methyl esters, to increase the volatility of the analyte. nih.govnih.gov An alternative to the hazardous use of diazomethane (B1218177) for esterification is the use of alkyl chloroformates, which can be performed in an aqueous solution. nih.gov Another common derivatization technique is trimethylsilylation (TMS), which replaces active hydrogens with a trimethylsilyl (B98337) group, thereby increasing volatility and thermal stability. mpg.dempg.de
Typical GC-MS Parameters for Related Compounds:
Based on the analysis of related indoleacetic acid derivatives, a hypothetical GC-MS method for 1H-Indole-1-acetic acid, 2,3-dimethyl- could employ the following parameters. It is important to note that these are illustrative and would require optimization for the specific analyte.
| Parameter | Example Value |
| Gas Chromatograph | Agilent GC 6890 or similar |
| Column | DB-WAX, DB-624, or similar polar capillary column |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Mass Spectrometer | Pegasus III TOF mass spectrometer or equivalent |
| Ion Source | Electron Ionization (EI) at 70eV |
| Scan Range | m/z 50-500 |
Retention Time:
The retention time in gas chromatography is a critical parameter for compound identification. It is influenced by the analyte's volatility, the column's stationary phase, the temperature program, and the carrier gas flow rate. For indoleacetic acids, the retention time is significantly affected by the choice of derivatization and the polarity of the GC column. mdpi.combohrium.comresearchgate.net For the trimethylsilyl derivative of Indole-3-acetic acid, a retention time of approximately 1124.44 seconds (18.74 minutes) has been reported under specific chromatographic conditions. mpg.de The retention index, a more standardized measure, was observed at 1935.41 for the same compound. mpg.de It is expected that 1H-Indole-1-acetic acid, 2,3-dimethyl-, being a methylated derivative, might exhibit a different retention time under similar conditions.
Mass Spectrometry:
When coupled with GC, mass spectrometry provides detailed structural information. For Indole-3-acetic acid (1TMS), the base peak in the mass spectrum is observed at m/z 130. mpg.dempg.de This fragment corresponds to the quinolinium cation, a characteristic ion for indole compounds. The molecular ion peak would be expected at m/z corresponding to the derivatized molecule. The mass spectrum of underivatized Indoleacetic acid shows a molecular ion at m/z 175 and a base peak at m/z 130. nist.gov For 1H-Indole, 1,3-dimethyl-, a related but structurally distinct compound, the molecular weight is 145.2010. nist.gov
Theoretical and Computational Chemistry Studies of 1h Indole 1 Acetic Acid, 2,3 Dimethyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.
For 1H-Indole-1-acetic acid, 2,3-dimethyl-, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to find the optimized molecular geometry. researchgate.netunicamp.br This process involves calculating the electronic energy of the molecule and adjusting the positions of the atoms until a minimum energy structure is found. The resulting data would provide precise bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's shape and steric properties, which are influenced by the methyl groups at the 2 and 3 positions and the acetic acid group at the 1 position of the indole (B1671886) ring. The electronic structure, including the distribution of electron density and orbital energies, would also be elucidated.
Table 1: Illustrative Optimized Geometrical Parameters for 1H-Indole-1-acetic acid, 2,3-dimethyl- Calculated using DFT (Note: This table is a template. Specific values are not available in the literature.)
| Parameter | Value |
|---|---|
| Bond Length (N1-C2) | e.g., ~1.38 Å |
| Bond Length (C2-C3) | e.g., ~1.37 Å |
| Bond Angle (C2-N1-C7a) | e.g., ~108° |
| Dihedral Angle (C4-C3a-N1-C1') | e.g., Value in degrees |
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values.
For 1H-Indole-1-acetic acid, 2,3-dimethyl-, an MEP analysis would reveal regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are likely sites for nucleophilic attack. researchgate.net It is expected that the most negative potential would be concentrated around the oxygen atoms of the carboxylic acid group, indicating their high electron density and suitability for interacting with electrophiles or forming hydrogen bonds. The hydrogen atom of the carboxylic acid's hydroxyl group would likely be a site of high positive potential, making it a potential hydrogen bond donor. The indole ring itself would show a more complex potential distribution, influenced by the electron-donating methyl groups.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For 1H-Indole-1-acetic acid, 2,3-dimethyl-, DFT calculations would provide the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule would also be visualized, showing which parts of the molecule are involved in electron donation and acceptance.
Table 2: Illustrative Frontier Molecular Orbital Energies for 1H-Indole-1-acetic acid, 2,3-dimethyl- (Note: This table is a template. Specific values are not available in the literature.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | e.g., Value |
| ELUMO | e.g., Value |
| HOMO-LUMO Gap (ΔE) | e.g., Value |
Conformational Landscape and Energetics
The flexibility of the acetic acid side chain attached to the indole nitrogen allows 1H-Indole-1-acetic acid, 2,3-dimethyl- to exist in multiple conformations. A conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net
This study would involve systematically rotating the rotatable bonds—primarily the N1-C1' and C1'-C2' bonds of the acetic acid group—and calculating the energy at each step. This process generates a potential energy surface, from which the low-energy, stable conformers can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and interactions with other molecules. Studies on the related indole-3-acetic acid have shown that the orientation of the acetic acid moiety relative to the indole ring is a key determinant of its properties. researchgate.netsrce.hr
Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
For 1H-Indole-1-acetic acid, 2,3-dimethyl-, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the infrared (IR) and Raman spectral bands. While there may be systematic errors in the calculated values, they can be corrected using scaling factors, providing a reliable assignment of the experimental vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts are compared to a reference compound (like tetramethylsilane, TMS) to predict the NMR spectrum. osu.edudu.edu Such predictions would be instrumental in assigning the signals in an experimental spectrum to specific atoms within the molecule, confirming the connectivity and structure of 1H-Indole-1-acetic acid, 2,3-dimethyl-.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for 1H-Indole-1-acetic acid, 2,3-dimethyl- (Note: This table is a template. Specific values are not available in the literature.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | e.g., Value |
| C3 | e.g., Value |
| C1' (Methylene) | e.g., Value |
| C2' (Carbonyl) | e.g., Value |
Computational Descriptors for Reactivity and Stability
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the reactivity and stability of 1H-Indole-1-acetic acid, 2,3-dimethyl-. These descriptors provide a quantitative measure of various aspects of chemical behavior.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
Calculating these descriptors for 1H-Indole-1-acetic acid, 2,3-dimethyl- would offer a deeper, quantitative insight into its stability and propensity to engage in different types of chemical reactions. researchgate.net
Structure Activity Relationship Sar Investigations of 1h Indole 1 Acetic Acid, 2,3 Dimethyl and Its Derivatives
Influence of the N-1 Acetic Acid Group on Biological Interactions
The presence and position of the acetic acid group on the indole (B1671886) nucleus are critical determinants of biological activity in many indole derivatives. In 1H-Indole-1-acetic acid, 2,3-dimethyl-, the acetic acid moiety is attached to the nitrogen atom at position 1 of the indole ring. This is a significant deviation from the natural auxin, indole-3-acetic acid (IAA), where the acetic acid side chain is at the C-3 position. nih.gov
Studies on various N-substituted indole derivatives have shown that modifications at the N-1 position can profoundly influence their biological profiles. nih.govx-mol.com The N-1 acetic acid group introduces a crucial acidic functionality, which can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzyme active sites or receptors. nih.gov The carboxylate group, being ionized at physiological pH, can form strong ionic bonds with positively charged residues like arginine or lysine (B10760008) in a protein's binding pocket.
Research comparing 1-indole acetic acid and 3-indole acetic acid derivatives as aldose reductase inhibitors has indicated that the position of the acetic acid group leads to marked differences in inhibitory activity. nih.gov Molecular modeling studies suggested that 1-indole acetic acid could establish stronger electrostatic interactions with the NADP+ cofactor within the enzyme's active site, highlighting the critical role of the N-1 substituent's positioning. nih.gov Therefore, the N-1 acetic acid group in 1H-Indole-1-acetic acid, 2,3-dimethyl- is predicted to be a key pharmacophoric feature, essential for its molecular recognition and biological function.
| Structural Feature | Potential Role in Biological Interactions | Supporting Evidence from Related Compounds |
| N-1 Acetic Acid Group | - Acts as a hydrogen bond donor and acceptor.- Forms electrostatic interactions with target proteins.- Influences overall polarity and solubility. | - N-substituted indoles show varied bioactivities. nih.gov- 1-Indole acetic acid derivatives exhibit distinct inhibitory profiles compared to 3-indole acetic acid derivatives. nih.gov |
Role of 2,3-Dimethyl Substituents in Modulating Bioactivity
The introduction of methyl groups at the C-2 and C-3 positions of the indole ring in 1H-Indole-1-acetic acid, 2,3-dimethyl- is expected to significantly modulate its bioactivity compared to the unsubstituted parent scaffold. These methyl groups can influence the molecule's properties in several ways:
Steric Effects: The methyl groups introduce steric bulk around the indole core. This can affect how the molecule fits into a binding site, potentially leading to enhanced selectivity for a particular target or, conversely, reduced affinity due to steric hindrance. Studies on 2-alkylindole-3-acetic acids have shown that increasing the size of the alkyl group at the C-2 position can alter auxin activity, suggesting that steric factors at this position are important for interaction with auxin receptors. researchgate.net
Electronic Effects: Methyl groups are weakly electron-donating. This can alter the electron density of the indole ring, potentially influencing its reactivity and its ability to participate in pi-pi stacking or cation-pi interactions with aromatic residues in a binding pocket.
Lipophilicity: The addition of two methyl groups increases the lipophilicity (hydrophobicity) of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and reach its intracellular target.
The combination of both C-2 and C-3 methylation is a unique feature. Research on C3-substituted indole derivatives has demonstrated that functionalization at this position is a common strategy for creating diverse biological activities. mdpi.comnih.gov The presence of a methyl group at C-3, in conjunction with the C-2 methyl group, would create a specific steric and electronic profile that could lead to novel biological activities distinct from other indole derivatives.
| Substituent | Position | Potential Influence on Bioactivity | Rationale based on Analogues |
| Methyl | C-2 | - Introduces steric bulk affecting target binding.- May influence electronic properties of the indole ring. | - 2-alkylation of indole-3-acetic acid modifies auxin activity. researchgate.net |
| Methyl | C-3 | - Contributes to steric profile.- Increases lipophilicity. | - C-3 substitution is a key strategy for developing bioactive indoles. mdpi.comnih.gov |
Design of Analogues with Varied Substitution Patterns
Based on the presumed SAR of 1H-Indole-1-acetic acid, 2,3-dimethyl-, several strategies can be employed to design analogues with potentially enhanced or modified biological activities.
Modification of the N-1 Acetic Acid Group: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a phosphonic acid, to explore different pKa values and geometries for target interaction. Esterification or amidation of the carboxylic acid would produce neutral analogues, which could serve as prodrugs or exhibit different biological activities.
Variation of the 2,3-Dimethyl Substituents: The methyl groups could be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe the steric tolerance of the binding site. researchgate.net Introducing electron-withdrawing or electron-donating groups at these positions would systematically alter the electronic properties of the indole ring.
Substitution on the Benzene (B151609) Ring: The benzene portion of the indole nucleus (positions 4, 5, 6, and 7) is a common site for modification in the development of bioactive indole derivatives. rsc.org Introducing substituents such as halogens, hydroxyl, or methoxy (B1213986) groups could modulate the molecule's lipophilicity, electronic properties, and metabolic stability, potentially leading to improved potency and pharmacokinetic profiles.
The systematic synthesis and biological evaluation of such analogues would provide a more detailed understanding of the SAR of this chemical scaffold and could lead to the identification of compounds with optimized therapeutic potential.
Exploration of Specific Molecular Target Interactions through SAR (e.g., enzyme active sites, receptor binding sites)
While the specific molecular targets of 1H-Indole-1-acetic acid, 2,3-dimethyl- are not yet defined, SAR studies on related indole derivatives provide insights into the types of interactions that might be involved. Molecular docking studies are a powerful computational tool used to predict and analyze the binding of a ligand to a protein target at the atomic level. researchgate.netsemanticscholar.orgmdpi.com
For instance, if 1H-Indole-1-acetic acid, 2,3-dimethyl- were to target an enzyme active site, the N-1 acetic acid group would likely be positioned to interact with key catalytic or binding residues. The indole ring could engage in hydrophobic interactions and pi-pi stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. The 2,3-dimethyl groups would occupy specific sub-pockets within the active site, and their size and lipophilicity would be critical for achieving a high-affinity interaction.
In a hypothetical interaction with a receptor, the N-1 acetic acid might mimic the endogenous ligand's acidic group, while the substituted indole core could provide the necessary hydrophobic interactions to stabilize the ligand-receptor complex. Docking studies on N-substituted indole derivatives as Mcl-1 inhibitors have revealed that the indole core can interact with key "hot spots" on the protein surface, and modifications to the substituents can optimize these interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying various physicochemical properties (descriptors) of the molecules, a predictive model can be developed.
For a series of analogues of 1H-Indole-1-acetic acid, 2,3-dimethyl-, a QSAR study could be conducted to identify the key molecular descriptors that correlate with their biological activity. These descriptors could include:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.
Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which quantify the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological Descriptors: Which describe the connectivity of atoms within the molecule.
A statistically validated QSAR model could then be used to predict the biological activity of newly designed, unsynthesized analogues. This would allow for the prioritization of synthetic efforts, focusing on compounds that are predicted to have the most promising activity. The development of reliable QSAR models is a valuable tool in modern drug discovery, enabling a more rational and efficient approach to lead optimization.
Based on a comprehensive search of available scientific literature, there is no information regarding the biological system interactions of the chemical compound 1H-Indole-1-acetic acid, 2,3-dimethyl- .
The requested article cannot be generated as there are no research findings on the following topics for this specific compound:
Microbial Physiology and Metabolism:
Role in microbial growth and development
Impact on bacterial signaling pathways and gene expression
Effects on microbial DNA topology
Inter-kingdom communication in algal-bacterial systems
Biosynthesis and catabolism pathways in microorganisms
Plant Physiological Studies:
Use as a research tool or signaling molecule
All available research focuses on the well-studied parent compound, Indole-3-acetic acid (IAA), and its various other derivatives. The specific 2,3-dimethylated version outlined in the request does not appear in the searched scientific literature in the context of biological activity. Therefore, no data tables or detailed research findings can be provided.
Biological System Interactions: Investigations in Non Human Models
Plant Physiological Studies (as a research tool/signaling molecule)
Exogenous Application Effects of IAA on Plant Morphogenesis
The external application of Indole-3-acetic acid (IAA) significantly influences various aspects of plant growth and development. mdpi.com As the principal natural auxin, its primary effects include the stimulation of cell elongation and division, which are fundamental to morphogenesis. frontiersin.org
Root Development: IAA plays a dual role in root development. At low concentrations, it typically promotes the initiation and growth of lateral and adventitious roots. nih.gov However, higher concentrations of IAA can inhibit primary root elongation. nih.gov This dose-dependent response is critical for establishing a viable root system architecture. For instance, studies on tomato genotypes have shown that the number of roots is highly sensitive to microbial inoculation that produces IAA. mdpi.com The application of IAA can lead to a massive increase in lateral root growth while reducing the length of the main root. mdpi.com
Cell Elongation: A classic effect of auxin is the promotion of cell elongation in stems and coleoptiles. frontiersin.orgnih.gov IAA stimulates the expression of genes that modify the cell wall, making it more extensible and allowing for cell expansion under turgor pressure. This process is crucial for shoot growth and responses to environmental stimuli like light and gravity. frontiersin.org In Avena stem segments, for example, IAA's role in internodal elongation has been studied extensively, where it interacts with other hormones like gibberellins. nih.gov
The following table summarizes the general effects of exogenous IAA application on plant morphogenesis based on concentration.
| Plant Process | Low IAA Concentration | High IAA Concentration |
| Primary Root Growth | Stimulatory/No Effect | Inhibitory |
| Lateral Root Formation | Stimulatory | Stimulatory to Inhibitory |
| Adventitious Root Formation | Stimulatory | Stimulatory |
| Shoot/Stem Elongation | Stimulatory | Stimulatory (up to an optimum) |
| Cell Division | Stimulatory | Stimulatory |
Elucidation of Molecular Mechanisms of IAA in Plant Hormone Response Pathways
The molecular mechanism of IAA action is centered on a well-defined signaling pathway that regulates gene expression. This pathway involves three core components: the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors. nih.gov
Auxin Signaling Components: In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes. nih.govnih.gov
Aux/IAA Proteins: These are short-lived nuclear proteins that act as repressors. mdpi.com When cellular auxin levels rise, IAA acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TIR1/AFB F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. nih.govnih.gov This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. mdpi.com
ARF Proteins: The degradation of Aux/IAA repressors liberates the ARF transcription factors. mdpi.com These ARFs can then bind to auxin response elements (AuxREs) in the promoters of target genes, activating or repressing their transcription to initiate the various physiological responses associated with auxin. nih.govnih.gov This derepression mechanism allows for rapid and sensitive responses to changes in auxin concentration. mdpi.com
| Component | Role in Low Auxin Conditions | Role in High Auxin Conditions |
| IAA | Absent or at low levels | Binds to TIR1/AFB and Aux/IAA |
| TIR1/AFB Receptors | Inactive | Binds IAA-Aux/IAA complex |
| Aux/IAA Repressors | Binds to and represses ARFs | Targeted for degradation |
| ARF Transcription Factors | Repressed by Aux/IAA | Released to activate/repress gene expression |
Role of IAA in Plant Adaptation to Abiotic and Biotic Stress
IAA is a key regulator in mediating plant responses to environmental challenges, including both abiotic (e.g., drought, salinity) and biotic (e.g., pathogens) stresses.
Abiotic Stress: Higher endogenous levels of IAA have been linked to enhanced drought resistance in plants like Arabidopsis thaliana. mdpi.com Exogenous application of IAA can help mitigate the negative effects of drought stress by improving physiological parameters such as relative water content and protecting against oxidative damage. researchgate.netnih.gov In soybean plants, IAA has been shown to protect against drought-induced oxidative stress by inducing heme oxygenase. nih.govresearchgate.net Similarly, IAA interacts with other signaling molecules like salicylic (B10762653) acid and jasmonic acid to regulate plant responses to stresses such as high salinity and extreme temperatures. mdpi.comnih.gov
Biotic Stress: The role of IAA in biotic stress is complex. While it is essential for normal growth, its presence can be manipulated by pathogens to their advantage. nih.gov Conversely, IAA can also play a role in plant defense. It has been shown to inhibit the hypersensitive response (a form of localized cell death to prevent pathogen spread) induced by certain pathogen proteins and can regulate the expression of disease defense genes. hainanu.edu.cn Fungi that produce IAA can induce systemic resistance in plants, strengthening their immune responses against subsequent pathogen attacks. nih.gov
Endogenous Biosynthesis and Metabolic Fluxes of IAA in Plant Tissues
Plants maintain appropriate levels of active IAA through a combination of biosynthesis, transport, and metabolic inactivation.
Endogenous Biosynthesis: The primary precursor for IAA biosynthesis in most plants is the amino acid tryptophan. frontiersin.org Several tryptophan-dependent pathways have been identified, with the indole-3-pyruvic acid (IPyA) pathway being considered a major route in plants like Arabidopsis. nih.gov Microorganisms, including many plant-associated bacteria and fungi, can also synthesize IAA, often via the indole-3-acetamide (B105759) (IAM) pathway, which can influence the host plant's physiology. nih.govnih.govnih.gov
Metabolic Fluxes and Inactivation: To precisely regulate its effects, free IAA is inactivated through two main processes: conjugation and catabolism.
Conjugation: IAA can be reversibly conjugated to amino acids (like aspartate and glutamate) or sugars. nih.gov These conjugates are generally considered inactive but can be stored and later hydrolyzed to release free, active IAA.
Catabolism: IAA can be irreversibly degraded, primarily through oxidation. nih.gov The main product of this process is 2-oxindole-3-acetic acid (oxIAA). nih.govnih.gov This oxidative pathway is a key mechanism for permanently removing excess auxin and terminating the hormonal signal. nih.gov The balance between synthesis, conjugation, and catabolism ensures that IAA levels are tightly controlled in different tissues and at different developmental stages. nih.gov
Advanced Methodologies for Investigating 1h Indole 1 Acetic Acid, 2,3 Dimethyl in Biological Contexts
Stable Isotope Labeling and Tracer Studies for Metabolic Pathway Elucidation
Stable isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. By replacing atoms in the molecule of interest with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the compound and its metabolites through various biochemical pathways using mass spectrometry.
Tracer studies involving stable isotopes are instrumental in elucidating metabolic networks without interfering with the biological system's normal function. For instance, in the study of auxin metabolism, precursors labeled with stable isotopes like [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole are administered to plant seedlings. plos.orgnih.gov Analysts then monitor the incorporation of these labels into downstream metabolites over time. This approach, known as Stable Isotope Labeled Kinetics (SILK), allows for the measurement of turnover rates for both precursors and products on a time scale of seconds to minutes. plos.orgnih.gov
Applying this to 1H-Indole-1-acetic acid, 2,3-dimethyl-, one could synthesize a version with a ¹³C-labeled benzene (B151609) ring or a ¹⁵N-labeled indole (B1671886) nitrogen. Introducing this labeled compound to a plant or cell culture system would enable researchers to:
Identify novel catabolites and conjugates.
Determine the rate of metabolic conversion.
Distinguish between the supplied compound and the organism's endogenous pools.
Clarify whether it is converted into other active forms or is rapidly inactivated.
This methodology provides definitive evidence for metabolic transformations, as demonstrated in studies where labeled Indole-3-butyric acid (IBA) was used as a tracer to track its conversion to IAA. acs.org
Table 1: Illustrative Stable Isotopes Used in Auxin Research
| Isotope-Labeled Compound | Isotope(s) | Typical Application |
|---|---|---|
| [¹³C₆]Indole-3-acetic acid | ¹³C | Internal standard for quantification; metabolic studies. osti.gov |
| [²H₇]Indole-3-acetic acid | ²H (Deuterium) | Internal standard for quantification. medchemexpress.com |
| [¹⁵N₁]Indole | ¹⁵N | Precursor for tracing biosynthetic pathways. plos.org |
| [¹³C₆]Anthranilate | ¹³C | Precursor for tracing biosynthetic pathways. nih.gov |
Omics-Based Approaches (Transcriptomics, Proteomics, Metabolomics) to Identify Biological Responses
"Omics" technologies provide a global, high-throughput view of biological molecules and are essential for understanding the widespread effects of a bioactive compound. These approaches offer an unbiased way to generate hypotheses about a compound's mechanism of action by identifying changes across the entire transcriptome, proteome, or metabolome. nih.govnih.gov
Transcriptomics : This approach, typically using RNA-sequencing, measures the expression levels of all genes in a cell or tissue following treatment with the compound. A transcriptomic study of 1H-Indole-1-acetic acid, 2,3-dimethyl- would reveal which genes are significantly up- or down-regulated in response to its presence. This can point to specific signaling pathways, transcription factors, and cellular processes that are modulated by the compound. For example, transcriptomic profiling after treatment with auxin-related compounds has identified genes involved in hormone biosynthesis, signaling, and polar transport. nih.gov
Proteomics : Proteomics identifies and quantifies the complete set of proteins in a biological sample. Using techniques like mass spectrometry, researchers can compare the proteome of treated versus untreated samples to see how 1H-Indole-1-acetic acid, 2,3-dimethyl- affects protein abundance. This can reveal changes in enzymes, structural proteins, and signaling molecules that are not apparent at the transcript level. Proteomic analysis of bacteria exposed to IAA has helped to clarify the proteins involved in its degradation pathway. nih.gov
Metabolomics : This is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. By comparing the metabolic profiles of treated and untreated systems, metabolomics can identify biochemical pathways affected by 1H-Indole-1-acetic acid, 2,3-dimethyl-. For instance, a targeted metabolomics analysis of microbial cultures identified IAA as a key metabolite in promoting biofilm formation. nih.gov This approach could reveal shifts in primary and secondary metabolism induced by the 2,3-dimethyl- derivative.
The integration of these multi-omics datasets provides a comprehensive picture of the biological response, linking gene expression changes to protein function and subsequent metabolic shifts. nih.gov
Table 2: Hypothetical Omics Data Following Treatment with an Auxin-like Compound
| Omics Type | Example Finding | Biological Implication |
|---|---|---|
| Transcriptomics | Upregulation of YUCCA genes | Increased auxin biosynthesis. nih.gov |
| Downregulation of cell wall modification genes | Alteration of cell growth and division. | |
| Proteomics | Increased abundance of Glutathione S-transferases | Enhanced cellular detoxification response. |
| Decreased abundance of photosynthetic proteins | Shift in energy metabolism. | |
| Metabolomics | Accumulation of jasmonic acid | Crosstalk with other hormone pathways. nih.gov |
| Depletion of tryptophan | Precursor utilization for indole metabolism. nih.gov |
Computational Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
Computational methods are vital for predicting and understanding how a small molecule like 1H-Indole-1-acetic acid, 2,3-dimethyl- interacts with its biological targets, typically proteins such as receptors or enzymes.
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. ajchem-a.com A three-dimensional model of the target protein is used to screen for potential binding poses of 1H-Indole-1-acetic acid, 2,3-dimethyl-. The results are scored based on factors like binding energy, which helps to estimate the binding affinity. researchgate.net Docking studies can reveal key molecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov This approach is crucial for identifying potential protein targets and understanding why methylation at the 2- and 3-positions might alter binding specificity compared to other auxins.
Molecular Dynamics (MD) Simulations : While docking provides a static picture, MD simulations are used to study the dynamic behavior of molecules over time. mdpi.com After docking 1H-Indole-1-acetic acid, 2,3-dimethyl- into a target protein, an MD simulation can be run to observe the stability of the binding pose and the conformational changes in both the ligand and the protein. biorxiv.orgmicrosoft.com These simulations provide insights into the flexibility of the active site and the energetic landscape of the binding process, offering a more realistic view of the molecular interaction than docking alone. nih.gov
These computational tools can guide experimental work by prioritizing potential protein targets for further validation and providing a molecular-level hypothesis for the compound's mechanism of action.
Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices
Accurate detection and quantification of 1H-Indole-1-acetic acid, 2,3-dimethyl- and its metabolites in biological samples (e.g., plant tissue, cell culture media, urine) are essential for understanding its pharmacokinetics and pharmacodynamics. The complexity and low concentration of analytes in these matrices necessitate highly sensitive and specific analytical methods. nih.gov
The gold standard for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (MS/MS).
High-Performance Liquid Chromatography (HPLC) separates the compound of interest from other molecules in the sample extract based on its physicochemical properties.
Mass Spectrometry (MS) then detects and quantifies the compound based on its mass-to-charge ratio. The use of tandem MS (MS/MS) provides very high specificity by fragmenting the parent ion into characteristic product ions, creating a molecular fingerprint that minimizes interference from the biological matrix. plos.org
Developing a quantitative LC-MS/MS method for 1H-Indole-1-acetic acid, 2,3-dimethyl- would involve optimizing sample extraction (e.g., solid-phase extraction), chromatographic conditions, and mass spectrometer parameters. researchgate.net The use of a stable isotope-labeled internal standard (e.g., a deuterated or ¹³C-labeled version of the analyte) is crucial for achieving high accuracy and precision by correcting for sample loss during preparation and for matrix effects during ionization. researchgate.net Detection limits for similar auxin compounds using modern LC-MS/MS can be in the low femtomole range. researchgate.net
Other methods, such as High-Performance Thin-Layer Chromatography (HPTLC) , have also been developed for the quantification of auxins like IAA and IBA, offering a simpler and quicker alternative for certain applications, though generally with lower sensitivity and specificity than LC-MS/MS. nih.gov
Table 3: Comparison of Bioanalytical Methods for Auxin Quantification
| Method | Principle | Sensitivity | Specificity | Throughput |
|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. researchgate.net | Very High (fmol-pmol) | Very High | Medium |
| HPTLC | Planar chromatographic separation followed by densitometric quantification. nih.gov | Moderate (ng) | Moderate | High |
| Spectrophotometry | Colorimetric reaction with a reagent (e.g., Salkowski). nih.gov | Low (µg) | Low (reacts with many indolic compounds) | High |
Future Research Directions and Unexplored Avenues for 1h Indole 1 Acetic Acid, 2,3 Dimethyl
Discovery of Novel Reactivities and Synthetic Transformations
The exploration of new synthetic methodologies for 1H-Indole-1-acetic acid, 2,3-dimethyl- and its subsequent chemical transformations are crucial for accessing novel derivatives. Future research could focus on the following areas:
Advanced Synthetic Routes: While classical methods like the Fischer indole (B1671886) synthesis are foundational, future efforts could explore more efficient and versatile synthetic strategies. researchgate.net This could include transition-metal-catalyzed cross-coupling reactions to introduce the acetic acid moiety or novel cyclization strategies starting from readily available precursors. researchgate.net
Exploration of Unconventional Reactions: The reactivity of the indole core in 1H-Indole-1-acetic acid, 2,3-dimethyl- could be investigated under various reaction conditions. This includes cycloaddition reactions, electrophilic substitutions at different positions of the indole ring, and transformations of the acetic acid side chain. nih.gov
Combinatorial Chemistry Approaches: The synthesis of a library of derivatives based on the 1H-Indole-1-acetic acid, 2,3-dimethyl- scaffold could be pursued. This would involve systematically varying the substituents on the indole ring and the acetic acid side chain to generate a diverse set of molecules for biological screening.
| Potential Synthetic Reaction | Description | Potential Outcome |
| Palladium-catalyzed C-H activation | Direct functionalization of the indole ring at positions 4, 5, 6, or 7. | Access to a wider range of substituted derivatives with potentially enhanced biological activity. |
| Ring-closing metathesis | Synthesis of constrained polycyclic derivatives incorporating the indole nucleus. | Novel compounds with unique three-dimensional structures and potentially improved receptor binding. |
| Photoredox catalysis | Mild and selective transformations of the indole core and acetic acid side chain. | Environmentally friendly synthesis of complex molecules under ambient conditions. |
Identification of Unprecedented Biological Functions in Model Organisms
The biological activities of 1H-Indole-1-acetic acid, 2,3-dimethyl- are currently unknown. A systematic investigation of its effects in various model organisms could reveal novel therapeutic applications.
Antimicrobial and Antifungal Activity: Given that many indole derivatives exhibit antimicrobial properties, 1H-Indole-1-acetic acid, 2,3-dimethyl- could be screened against a panel of pathogenic bacteria and fungi. nih.gov
Anticancer Potential: The cytotoxic effects of this compound could be evaluated in various cancer cell lines. nih.gov Mechanistic studies could then be performed to identify its molecular targets and signaling pathways.
Neurological and Psychiatric Effects: Some indole-containing compounds have shown effects on the central nervous system. mdpi.com The potential of 1H-Indole-1-acetic acid, 2,3-dimethyl- to modulate neurotransmitter systems and its potential as an antidepressant or anxiolytic could be explored in animal models of depression and anxiety. mdpi.com
Enzyme Inhibition Assays: The compound could be tested for its ability to inhibit key enzymes involved in various diseases, such as protein kinases or proteases. nih.gov
| Model Organism/System | Biological Function to Investigate | Potential Significance |
| Escherichia coli, Staphylococcus aureus | Antibacterial activity | Discovery of new antibiotics to combat drug-resistant bacteria. |
| Human cancer cell lines (e.g., MCF-7, A549) | Cytotoxicity and anti-proliferative effects | Identification of a novel lead compound for cancer therapy. nih.gov |
| Zebrafish (Danio rerio) | Developmental toxicity and neuroactivity | Rapid in vivo screening for potential therapeutic and adverse effects. |
| Mouse models of disease | Anti-inflammatory, analgesic, or metabolic effects | Preclinical validation of therapeutic potential in a mammalian system. |
Integration of Multi-Disciplinary Approaches (e.g., Synthetic Biology, Systems Biology)
To gain a deeper understanding of 1H-Indole-1-acetic acid, 2,3-dimethyl-, its study should not be limited to traditional chemical and biological methods. The integration of cutting-edge, interdisciplinary approaches will be essential.
Computational Modeling and QSAR: In silico methods can be employed to predict the physicochemical properties, potential biological targets, and structure-activity relationships (SAR) of 1H-Indole-1-acetic acid, 2,3-dimethyl- and its derivatives. unicamp.br
Synthetic Biology for Production: Metabolic engineering of microorganisms could be explored for the sustainable and scalable production of the parent compound or its precursors.
Systems Biology Approaches: High-throughput screening techniques, such as transcriptomics and proteomics, can be used to elucidate the global effects of the compound on cellular networks and identify its mechanism of action.
Development of Advanced Probes and Imaging Agents
The unique structure of 1H-Indole-1-acetic acid, 2,3-dimethyl- could serve as a scaffold for the development of novel molecular probes and imaging agents.
Fluorescent Probes: Modification of the indole ring with fluorophores could lead to the development of probes for sensing specific ions, molecules, or cellular environments.
Radiolabeled Tracers: The incorporation of radioisotopes, such as carbon-11 (B1219553) or fluorine-18, could enable the use of 1H-Indole-1-acetic acid, 2,3-dimethyl- derivatives as tracers for positron emission tomography (PET) imaging. researchgate.netnih.gov This would allow for the non-invasive visualization and quantification of biological processes in vivo. researchgate.net
Affinity-Based Probes: If a specific biological target of the compound is identified, biotinylated or clickable derivatives could be synthesized to facilitate target identification and validation studies.
Rational Design of Next-Generation Indole Derivatives with Tailored Properties
The knowledge gained from the aforementioned research areas will pave the way for the rational design of new indole derivatives with optimized properties.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to 1H-Indole-1-acetic acid, 2,3-dimethyl- affect its biological activity will be crucial for designing more potent and selective compounds. nih.gov
Lead Optimization: Once a promising biological activity is identified, medicinal chemistry efforts can be focused on optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.
Targeted Drug Delivery: The indole scaffold could be conjugated to targeting moieties, such as antibodies or peptides, to enable the specific delivery of the compound to diseased cells or tissues.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-dimethyl-1H-indole-1-acetic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling reactions or hydrazide intermediates. For example, hydrazide derivatives of indole acetic acids can be prepared by reacting 2,3-dimethylindole with chloroacetic acid under basic conditions, followed by purification via column chromatography . Characterization should include NMR (¹H and ¹³C) and IR spectroscopy to confirm the acetic acid moiety’s attachment to the indole nitrogen and methyl substituents at positions 2 and 3 .
| Key Reaction Steps | Characterization Techniques |
|---|---|
| Alkylation of indole nitrogen | ¹H NMR (δ 3.7–4.2 ppm for CH₂COOH) |
| Hydrazide intermediate formation | IR (C=O stretch ~1700 cm⁻¹) |
Q. What are the IUPAC nomenclature guidelines for naming substituted indole acetic acid derivatives?
- Methodological Answer : Substitutive nomenclature is preferred. For 2,3-dimethyl-1H-indole-1-acetic acid, the correct name prioritizes the acetic acid substituent on the indole nitrogen, followed by positional numbering for methyl groups. Avoid conjunctive naming (e.g., "indole-1-acetic acid" is incorrect; "1H-indol-1-ylacetic acid" is preferred) .
Advanced Research Questions
Q. How do the methyl substituents at positions 2 and 3 influence the electronic properties and reactivity of 1H-indole-1-acetic acid?
- Methodological Answer : The methyl groups introduce steric hindrance and electron-donating effects, which alter the indole ring’s electron density. This impacts reactivity in electrophilic substitution reactions (e.g., sulfonation or halogenation). Computational studies (DFT) can model HOMO-LUMO gaps to predict regioselectivity. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry is recommended .
| Substituent Effect | Analytical Tool |
|---|---|
| Steric hindrance at C2/C3 | X-ray crystallography (if crystalline) |
| Electron-donating methyl groups | DFT calculations (e.g., Gaussian) |
Q. What strategies are effective in resolving conflicting spectroscopic data for 2,3-dimethyl-1H-indole-1-acetic acid derivatives?
- Methodological Answer : Cross-reference data from authoritative databases like NIST Chemistry WebBook . For example, discrepancies in IR carbonyl stretches can arise from solvent effects; replicate measurements in anhydrous DMSO or CCl₄. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
Q. How can computational modeling predict the stability of metal complexes involving 2,3-dimethyl-1H-indole-1-acetic acid?
- Methodological Answer : Density Functional Theory (DFT) can model coordination geometries and binding energies. For instance, tin(II) complexes with isoindole-acetic acid derivatives show distorted trigonal bipyramidal structures . Validate predictions with experimental techniques like X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements.
Methodological Challenges
Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized 2,3-dimethyl-1H-indole-1-acetic acid?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for separation. GC-MS is suitable for volatile byproducts (e.g., methylated indole fragments). For non-volatile impurities, LC-MS with electrospray ionization (ESI) provides high sensitivity .
| Impurity Type | Recommended Technique |
|---|---|
| Volatile organic byproducts | GC-MS (e.g., pentane derivatives) |
| Polar/non-volatile impurities | HPLC-UV/LC-MS |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or solubility profiles of 2,3-dimethyl-1H-indole-1-acetic acid?
- Methodological Answer : Variations may arise from polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. Compare results with peer-reviewed literature, excluding non-authoritative sources like commercial websites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
